molecular formula C11H17NO2 B13604656 (r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13604656
M. Wt: 195.26 g/mol
InChI Key: KDFMZSGPXPNLST-JTQLQIEISA-N
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Description

(R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is a chiral phenethylamine derivative offered with a high purity of 98% and is characterized by its molecular formula C 11 H 17 NO 2 and a molecular weight of 195.26 g/mol . Its CAS registry number is 1213090-60-8 . This compound is part of the organic building blocks category and is intended solely for research and development applications . Structurally, this compound belongs to a class of conformationally restrained phenethylamine analogues. Such compounds are of significant scientific interest in neuroscience and pharmacology, particularly as tools for investigating the serotonin receptor system . Research into related 2,5-dimethoxyphenylpiperidines has shown that introducing conformational restraint on the phenethylamine scaffold can lead to novel selective agonists for the 5-HT 2A receptor (5-HT 2A R) . These receptors are a primary target for classical psychedelics like psilocybin and are implicated in various psychiatric disorders. The specific spatial orientation of the ethylamine side chain, dictated by the chiral (R)-configuration of this compound, is a critical determinant of its pharmacological activity and selectivity at aminergic receptors . Consequently, this chemical serves as a valuable intermediate for medicinal chemists exploring structure-activity relationships (SAR) and developing new chemical tools for probing neuroreceptor function and signaling. This product is supplied with quality guarantees and is accompanied by analytical data, including NMR, HPLC, and LC-MS documentation. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1

InChI Key

KDFMZSGPXPNLST-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)OC)[C@H](CO)N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(CO)N

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of Ketone Precursors

One prominent method involves the asymmetric hydrogenation of a ketone precursor, specifically 4-methoxybenzylmethylketone derivatives, followed by amination to yield the chiral amino alcohol.

  • Reaction Setup:
    The ketone (e.g., 4-methoxybenzylmethylketone) is combined with (R)-(+)-methylbenzylamine in methanol as solvent. A platinum oxide catalyst (PtO₂) is used to facilitate hydrogenation under a hydrogen atmosphere at approximately 60 °C for about 12 hours.

  • Workup and Purification:
    After completion, the catalyst is filtered off. The filtrate is evaporated to a yellow oil, which is dissolved in ethanol. Hydrochloric acid in ethanol is added dropwise, causing the solution to turn red and precipitate crystals. These crystals are collected, washed, and refluxed in acetone to improve purity. The final crystals are filtered and washed with acetone.

  • Yield and Purity:
    The yield reported is approximately 59.9%. Gas chromatography (GC) analysis ensures chemical and optical purity, with the diastereomeric impurity kept below 0.4%. Repeated acetone reflux purification is used if impurity levels are higher.

Step Conditions Outcome
Hydrogenation PtO₂ catalyst, MeOH, 60 °C, 12h Chiral amino alcohol intermediate
Acidification & Precipitation HCl/EtOH, room temp, 1h Crystalline product
Reflux Purification Acetone, reflux 1h Purified crystals
Yield - ~59.9%
Purity GC chemical & optical purity Diastereomer <0.4%

Multi-Step Synthetic Routes via Amide and Sulfonamide Intermediates

Another approach involves preparing amide intermediates followed by chlorosulfonation and conversion to sulfonamides, which are then transformed into the target amino alcohol.

  • Key Reactions:

    • Amide formation from precursor compounds.
    • Chlorosulfonation using chlorosulfonic acid in dichloromethane at low temperatures (-30 to +30 °C).
    • Reaction mixture decomposition by pouring into ice and aqueous ammonia solution to yield sulfonamide derivatives.
  • Subsequent Steps:
    The sulfonamide intermediates undergo further transformations, including hydrogenation and crystallization steps similar to those described in 2.1, to obtain the final chiral amino alcohol.

  • Advantages:
    This method allows for the introduction of specific functional groups and stereocontrol through intermediate formation, potentially improving overall yield and purity.

Catalytic Asymmetric Synthesis Using Palladium and Other Catalysts

Patent literature describes processes involving palladium(II) acetate as a catalyst in the presence of bases such as triethylamine or sodium carbonate in solvents like acetonitrile, ethanol, or tetrahydrofuran mixtures.

  • Reaction Conditions:

    • Temperature ranges from 30 °C to 90 °C.
    • Atmospheric pressure or adjusted pressures as needed.
    • Reaction times vary but can include reflux periods up to 24 hours.
  • Process Scale and Yield:
    These processes have been demonstrated on kilogram scales with yields ranging from 60% to over 80%, often without requiring extensive purification steps.

  • Example:
    The preparation of related amino acid derivatives involves reacting methyl esters with amino intermediates under palladium catalysis, followed by isolation via filtration and crystallization.

Synthesis via Chiral Amino Alcohol Intermediates

Other methods involve the synthesis of optically active 2-amino-1-phenylethanol derivatives, which can be adapted to the 2-methoxy-4,5-dimethylphenyl substituted analog.

  • General Strategy:

    • Starting from chiral precursors or resolution of racemic mixtures.
    • Use of chiral auxiliaries or catalysts to induce stereoselectivity.
    • Reaction schemes include amination, reduction, and protection/deprotection steps.
  • Outcome:
    Efficient production of the (R)-enantiomer with high enantiomeric excess, suitable for further functionalization or direct application.

Comparative Analysis of Preparation Methods

Method Key Features Catalyst/Conditions Yield (%) Purity Control Scale
Asymmetric Hydrogenation Direct hydrogenation of ketone with chiral amine PtO₂, MeOH, 60 °C, 12 h ~60 GC purity, acetone recrystallization Lab to pilot scale
Amide & Sulfonamide Route Multi-step with chlorosulfonation and sulfonamide formation Chlorosulfonic acid, DCM, 0–30 °C Variable Crystallization, washing steps Lab scale
Palladium Catalyzed Synthesis Catalytic amidation and esterification Pd(OAc)₂, triethylamine, 30–90 °C 60–80+ Filtration, crystallization Kilogram scale
Chiral Amino Alcohol Derivatives Use of chiral precursors or resolution Various chiral catalysts High Optical purity via chiral HPLC Lab scale

Summary of Research Findings

  • The asymmetric hydrogenation method using platinum oxide catalyst is a well-established route providing moderate yields (~60%) with good optical purity after purification steps.

  • Multi-step synthetic routes involving amide and sulfonamide intermediates allow for functional group manipulation and stereochemical control but may be more complex and time-consuming.

  • Palladium-catalyzed processes offer scalable and efficient synthesis with high yields and minimal purification, suitable for industrial applications.

  • Use of chiral auxiliaries or catalysts in the synthesis of amino alcohol derivatives ensures high enantiomeric excess and is adaptable to various substituted phenyl groups.

  • Purification techniques such as recrystallization from acetone and ethanol, along with chromatographic methods, are critical to achieving the required chemical and optical purity.

Scientific Research Applications

®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include amino-substituted ethanol derivatives with variations in aromatic substituents. Key differences lie in the type, position, and electronic effects of these substituents, which influence physicochemical properties and biological interactions.

Table 1: Structural Comparison of (R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol and Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol 2-methoxy, 4,5-dimethylphenyl C₁₁H₁₇NO₂ 195.26 Chiral (R), electron-donating groups
2-Amino-1-[2,5-difluorophenyl]ethanol 2,5-difluorophenyl C₈H₉F₂NO 189.16 Fluorinated, 95% purity, limited data
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-chloro, 2,5-difluorophenyl C₈H₇ClF₂NO 221.60 Chiral (S), halogenated substituents

Physicochemical Properties

  • Lipophilicity and Solubility : The methoxy and methyl groups in the target compound enhance lipophilicity compared to halogenated analogs (e.g., fluoro or chloro derivatives). This may improve membrane permeability but reduce aqueous solubility .

Biological Activity

(R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol, also known as a derivative of 2-amino-1-phenylethanol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure and is associated with various therapeutic applications, particularly in the context of receptor modulation and enzyme inhibition.

  • Molecular Formula : C11H17NO
  • Molecular Weight : 195.262 g/mol
  • CAS Number : 1213090-60-8
  • Purity : 98% .

The biological activity of (R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol is primarily linked to its interaction with specific receptors and enzymes:

  • Dopamine Receptor Modulation :
    • This compound has been screened for its agonist activity on dopamine receptors, particularly the D3 subtype. It showed selective agonist properties, which are crucial for potential applications in treating neurological disorders .
  • Enzyme Inhibition :
    • Research indicates that derivatives of this compound may act as inhibitors for certain kinases, including PKMYT1, which is involved in cell cycle regulation. The inhibition of PKMYT1 can lead to significant effects on cancer cell proliferation .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
D3 Dopamine Receptor AgonismEC50: 278 ± 62 nM
PKMYT1 InhibitionIC50: Varies by derivative
Antiproliferative ActivitySignificant against various cancer cell lines

Case Study 1: D3 Receptor Agonism

A study conducted to identify novel D3 receptor agonists utilized (R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol in a high-throughput screening assay. The compound demonstrated a significant agonist effect with an EC50 value of 278 nM, indicating its potential role in the treatment of conditions like schizophrenia and Parkinson's disease where D3 receptor modulation is beneficial .

Case Study 2: Antiproliferative Effects

In another investigation focused on cancer therapeutics, the compound was tested against various cancer cell lines. Results indicated that it exhibited strong antiproliferative effects, particularly in breast cancer cells (MDA-MB-231), with some derivatives showing IC50 values below 10 µM. This suggests that structural modifications could enhance its efficacy against specific cancers .

Discussion

The biological activity of (R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol highlights its potential as a therapeutic agent in neurological disorders and oncology. Its selective action on dopamine receptors and ability to inhibit key enzymes involved in cell cycle regulation positions it as a compound worthy of further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. A common approach is to start with a substituted phenyl ethanolamine precursor and employ stereoselective reduction or enzymatic resolution. For example, refluxing with methanol and sulfuric acid (as described in similar syntheses ) can optimize yields. Key parameters include temperature control (90–110°C), solvent polarity, and catalyst choice (e.g., chiral auxiliaries like BINOL derivatives ). Monitor reaction progress via TLC or HPLC to adjust stoichiometry and minimize side products.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks, as aromatic amines may release toxic vapors .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. Look for methoxy (~δ 3.3 ppm) and dimethylphenyl proton signals .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with polar mobile phases (hexane/isopropanol) to verify enantiomeric purity (>98% for pharmacological studies) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in similar ethanolamine solvates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (pH, temperature, cell lines) across studies. For example, discrepancies in IC₅₀ values may arise from differences in neuronal cell models (e.g., SH-SY5Y vs. PC12 cells) .
  • Meta-Analysis : Use databases like PubChem or ECHA to aggregate bioactivity data and identify outliers .
  • Mechanistic Studies : Employ siRNA knockdown or competitive binding assays to isolate target interactions (e.g., trace amine-associated receptors) .

Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors like TAAR1. Parameterize the methoxy and dimethyl groups for van der Waals interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, focusing on the ethanolamine moiety’s solvation .
  • QSAR : Develop models using MOE or RDKit to correlate substituent effects (e.g., methoxy position) with activity .

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods detect impurities?

  • Methodological Answer :

  • Process Optimization : Use immobilized enzymes (e.g., lipases) for kinetic resolution to minimize racemization .
  • Analytics :
  • Chiral SFC : Superior to HPLC for separating diastereomers with sub-1% detection limits .
  • CD Spectroscopy : Confirm optical rotation ([α]²⁵D) against certified standards .
  • DoE Studies : Apply factorial design to evaluate temperature/pH effects on enantiomeric excess .

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